3-Chloroquinoxalin-5-amine
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Overview
Description
3-Chloroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroquinoxalin-5-amine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with aniline derivatives in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction parameters and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions with alkynes in the presence of palladium catalysts to form pyrrolo[2,3-b]quinoxalines.
Oxidation and Reduction Reactions: The amino group at the 5-position can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Palladium acetate (Pd(OAc)2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) are commonly used catalysts and bases for these reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Various substituted quinoxaline derivatives.
Cyclization Reactions: Pyrrolo[2,3-b]quinoxalines.
Oxidation and Reduction Reactions: Different functionalized quinoxaline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects . Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription .
Comparison with Similar Compounds
3-Chloroquinoxalin-5-amine can be compared with other quinoxaline derivatives, such as:
2,3-Dichloroquinoxaline: Similar in structure but with two chlorine atoms, making it more reactive in substitution reactions.
3-Bromoquinoxalin-5-amine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Quinoxaline-5-amine: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C8H6ClN3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H,10H2 |
InChI Key |
IFFMKOVSWNZVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)N |
Origin of Product |
United States |
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